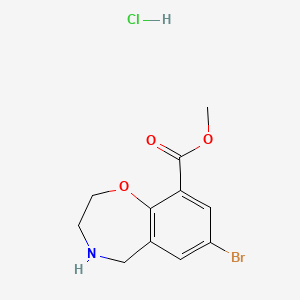

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHHNUXFUJVBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated precursor with a suitable nucleophile in the presence of a base can lead to the formation of the desired benzoxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing diverse functional groups into the benzoxazepine scaffold.

Key Observations :

-

Reactions proceed via an SNAr mechanism due to electron withdrawal by the adjacent oxygen atom in the benzoxazepine ring .

-

Steric hindrance from the methyl carboxylate group at position 9 slightly reduces reaction rates compared to non-carboxylated analogs .

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl carboxylate group at position 9 is susceptible to hydrolysis, enabling conversion to a carboxylic acid or further functionalization.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | 9-Carboxylic acid derivative | 85% | |

| Alkaline Hydrolysis | 2M NaOH, 70°C, 6h | Sodium carboxylate salt | 78% | |

| Amidation | EDCl, HOBt, DMF, RT, 24h | 9-Amide analogs (e.g., with aniline) | 63% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl , followed by nucleophilic attack by water.

-

The carboxylic acid product serves as a precursor for peptide coupling or metal-organic frameworks.

Ring Expansion and Functionalization

The benzoxazepine ring undergoes structural modifications under specific conditions, expanding its utility in medicinal chemistry.

Notable Findings :

-

Phosphorus pentachloride facilitates ring expansion by activating the nitrogen atom for intramolecular cyclization .

-

Oxidation with KMnO₄ selectively targets the benzylic carbon adjacent to the oxygen atom .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Optimization Notes :

-

Polar aprotic solvents (e.g., DME) enhance reaction efficiency in Suzuki couplings .

-

Steric bulk from the carboxylate group necessitates longer reaction times for Buchwald-Hartwig aminations .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades under harsh environments:

Practical Implications :

Scientific Research Applications

Chemical Overview

- IUPAC Name : Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

- Molecular Formula : C₁₁H₁₃BrClNO₃

- Molecular Weight : 322.58 g/mol

- CAS Number : 2177266-72-5

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against various strains of bacteria. For instance:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Methyl 7-bromo... | E. coli | 50 |

| Compound X | S. aureus | 75 |

- Anticancer Potential : There are ongoing investigations into its derivatives for anticancer properties. Some studies suggest that certain benzoxazepine derivatives can inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Applications

Research is being conducted to explore the therapeutic applications of methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives in treating conditions such as inflammation and cancer . The mechanism of action often involves interference with critical cellular processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of several benzoxazepine derivatives including methyl 7-bromo... against common pathogens:

- Methodology : Broth dilution method was employed to determine MIC values.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Methyl 7-bromo... | Bacillus subtilis | 25 |

| Methyl X | Staphylococcus aureus | 30 |

The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of benzoxazepine derivatives:

- Findings : Compounds were tested against various cancer cell lines with promising results in inhibiting cell growth.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 7-bromo... | HeLa (Cervical) | 15 |

| Compound Y | A549 (Lung) | 20 |

These findings suggest potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Structural and Molecular Data

Substituent Effects and Physicochemical Properties

- Target Compound vs.

- Target Compound vs. Chloro-Bromo Analog : Chlorine at position 7 introduces stronger electron-withdrawing effects compared to bromine, which may influence binding affinity in halogen-bonding interactions .

- Target Compound vs. Positional Isomer: Swapping bromine and carboxylate groups (C7 vs.

- Target Compound vs. Complex Substituent Analog : The benzothiazolyl and glycyl groups in the ChemBridge compound suggest a design for targeted kinase or protease inhibition, leveraging aromatic stacking and peptide-like interactions .

Biological Activity

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃BrClNO₃

- Molecular Weight : 322.58 g/mol

- CAS Number : 2177266-72-5

Biological Activities

This compound exhibits various biological activities attributed to its unique chemical structure. Notable activities include:

- Antimicrobial Properties : Research indicates that derivatives of benzoxazepines possess significant antibacterial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interfere with pathways critical for tumor growth and survival .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases involved in cell signaling pathways.

- Receptor Modulation : It might interact with neurotransmitter receptors (e.g., glutamate receptors), influencing neuronal excitability and synaptic transmission .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Structure | Anticancer and antimicrobial |

| 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | Structure | Similar enzyme inhibition properties |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of benzoxazepines showed promising results against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria with notable efficacy .

- Cancer Research : In vitro assays revealed that methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .

- Neuropharmacology : Research indicated that the compound modulated glutamate receptor activity in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:

- Data Collection : Use a diffractometer (e.g., Agilent SuperNova Dual with an Atlas detector) with Mo/Kα radiation and multi-scan absorption correction .

- Structure Solution : Employ direct methods via the SHELXS or SHELXD programs for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or refined isotropically .

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 4.6162 |

| (Å) | 11.7896 |

| (Å) | 12.5769 |

| (°) | 81.588 |

| -factor | 0.081 (for ) |

Basic: How is the compound synthesized, and what catalytic systems are effective?

Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution. A representative protocol:

- Reagents : Use Pd(PPh) as a catalyst, aryl boronic acids, and NaCO in 1,4-dioxane/water under argon .

- Conditions : Reflux for 24–48 hours, followed by recrystallization (e.g., acetonitrile) for purification .

- Yield Optimization : Adjust reaction time, temperature, and ligand-to-metal ratios to mitigate side reactions.

Example Reaction Table:

| Step | Parameters |

|---|---|

| Catalyst | Pd(PPh) (0.04 mmol) |

| Solvent | 1,4-Dioxane/HO (50:2 mL) |

| Temperature | Reflux (~100°C) |

| Purification | Recrystallization (CHCN) |

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:

Contradictions in -/-NMR data may arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies:

- Variable-Temperature NMR : Identify conformational exchange signals by analyzing spectra at 25°C to 100°C.

- 2D Techniques : Use HSQC, HMBC, or NOESY to assign overlapping peaks .

- Purity Validation : Cross-check with HPLC (C18 column, MeOH/HO gradient) to rule out impurities .

Advanced: What hydrogen-bonding patterns stabilize the crystal lattice, and how are they analyzed?

Answer:

Hydrogen bonds are critical for lattice stabilization. Analysis involves:

- Geometric Parameters : Measure donor-acceptor distances (e.g., N–H···O ≈ 2.8–3.0 Å) and angles (>150°) .

- Software Tools : Use SHELXL to generate hydrogen-bond tables and Mercury for visualization .

Example Hydrogen-Bond Geometry (Hypothetical):

| D–H···A | (D–H) (Å) | (H···A) (Å) | (°) |

|---|---|---|---|

| N1–H1···O2 | 0.88 | 2.12 | 165 |

Basic: What safety protocols are critical for handling this compound?

Answer:

Safety measures include:

- Storage : Keep in airtight containers at –20°C, away from moisture .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation of dust .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How to address low yields in halogenated benzoxazepine synthesis?

Answer:

Low yields often stem from steric hindrance or halogen reactivity. Optimization strategies:

- Catalyst Screening : Test Pd/Pd systems (e.g., PdCl(dppf)) for improved cross-coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C) to minimize decomposition .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates .

Basic: Which analytical techniques validate purity and identity?

Answer:

- HPLC-MS : Confirm molecular weight and detect impurities (<0.1% threshold) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (tolerance: ±0.4%).

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced: How to model the compound’s reactivity using computational chemistry?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at B3LYP/6-31G* level and predict electrophilic sites.

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) with AMBER to assess conformational stability.

- Docking Studies : Explore binding affinities with target proteins (e.g., kinases) using AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.